(2-(Ethoxycarbonyl)furan-3-yl)boronic acid

Übersicht

Beschreibung

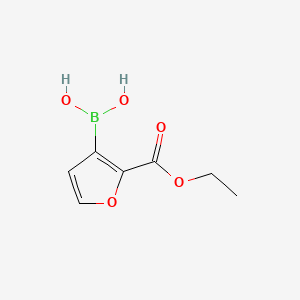

(2-(Ethoxycarbonyl)furan-3-yl)boronic acid (CAS: 1150114-62-7) is a furan-based boronic acid derivative with an ethoxycarbonyl substituent at the 2-position of the furan ring. Its molecular formula is C₇H₉BO₅, and it has a molecular weight of 183.96 g/mol . The compound is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid moiety's ability to form stable complexes with diols and transition metals. Its ethoxycarbonyl group enhances solubility in organic solvents and may modulate electronic properties, influencing reactivity and binding affinity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TP-4748 umfasst die Veresterung von 3-Borono-2-Furancarbonsäure. Die Reaktion erfordert typischerweise die Verwendung eines Alkohols, wie z. B. Ethanol, in Gegenwart eines Katalysators wie Schwefelsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung sicherzustellen .

Industrielle Produktionsmethoden

Die industrielle Produktion von TP-4748 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von Reagenzien in Industriequalität und optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen

TP-4748 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: TP-4748 kann oxidiert werden, um entsprechende Boronsäuren zu bilden.

Reduktion: Reduktionsreaktionen können TP-4748 in seine entsprechenden Alkoholderivate umwandeln.

Substitution: TP-4748 kann Substitutionsreaktionen eingehen, bei denen die Boronsäuregruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene oder Nucleophile werden unter geeigneten Bedingungen verwendet.

Hauptprodukte

Oxidation: Boronsäuren.

Reduktion: Alkoholderivate.

Substitution: Verschiedene substituierte Furane, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

TP-4748 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Spielt eine Rolle bei der Entwicklung von Enzyminhibitoren, insbesondere von Prolyl-tRNA-Synthase-Inhibitoren.

Medizin: Potenzielle Anwendungen in der Medikamentenentwicklung aufgrund seiner Rolle bei der Enzyminhibition.

Industrie: Wird bei der Produktion von Feinchemikalien und Pharmazeutika eingesetzt.

Wirkmechanismus

TP-4748 übt seine Wirkungen aus, indem es die Aktivität der Prolyl-tRNA-Synthase, eines an der Proteinsynthese beteiligten Enzyms, hemmt. Die Verbindung bindet an das aktive Zentrum des Enzyms und verhindert die Anlagerung von Prolin an seine entsprechende tRNA. Diese Inhibition stört die Proteinsynthese und führt zu verschiedenen biologischen Effekten .

Analyse Chemischer Reaktionen

Types of Reactions

TP-4748 undergoes various chemical reactions, including:

Oxidation: TP-4748 can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert TP-4748 into its corresponding alcohol derivatives.

Substitution: TP-4748 can undergo substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted furans depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (2-(Ethoxycarbonyl)furan-3-yl)boronic acid, have shown promise in the development of anticancer agents. The introduction of boronic acid moieties into bioactive molecules can enhance their selectivity and pharmacokinetic properties. For example, compounds containing boronic acids have been explored as proteasome inhibitors, similar to FDA-approved drugs like bortezomib, which is used for treating multiple myeloma .

Mechanism of Action

The mechanism by which boronic acids exert their biological effects often involves the formation of reversible complexes with biological targets such as enzymes and nucleic acids. This interaction facilitates the modulation of various biochemical pathways, making boronic acids valuable in drug design .

Case Study: Boronic Acid Derivatives

Recent studies have highlighted the potential of boronic acid derivatives in targeting cancer cells. For instance, a study demonstrated that a specific derivative exhibited significant antiproliferative activity against several human cancer cell lines, outperforming established chemotherapeutics .

| Compound | Activity | Cell Line | GI50 (µM) |

|---|---|---|---|

| Compound A | Antiproliferative | HeLa | <0.01 |

| Compound B | Antiproliferative | MDA-MB-435 | 0.229 |

| Compound C | Antiproliferative | SW1573 | 0.996 |

Organic Synthesis Applications

Suzuki-Miyaura Cross-Coupling Reaction

this compound serves as a key intermediate in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis. This reaction allows for the construction of complex molecular architectures from simpler precursors .

Synthetic Versatility

The compound's ability to act as a Lewis acid enables it to participate in various synthetic transformations. Its stability and non-toxic nature make it an attractive building block for synthesizing other functionalized compounds .

Material Science Applications

Fluorescent Sensors

Recent advancements have explored the use of boronic acids in developing fluorescent sensors for detecting sugars and other biomolecules. These sensors leverage the unique binding properties of boronic acids with diols, allowing for sensitive detection methods in biochemical applications .

Polymer Chemistry

Boronic acids are also utilized in polymer chemistry to create responsive materials that can change properties upon interaction with specific substrates. This application has implications in drug delivery systems and smart materials that respond to environmental changes .

Wirkmechanismus

TP-4748 exerts its effects by inhibiting the activity of prolyl-tRNA synthase, an enzyme involved in protein synthesis. The compound binds to the active site of the enzyme, preventing the attachment of proline to its corresponding tRNA. This inhibition disrupts protein synthesis, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acids

Substituent Position and Electronic Effects

Positional Isomers

- (5-(Ethoxycarbonyl)furan-2-yl)boronic acid (CAS: 1150114-44-5): The ethoxycarbonyl group is at the 5-position of the furan ring instead of the 2-position.

(2-(Methoxycarbonyl)furan-3-yl)boronic acid :

Substituent Type

- (5-Formylfuran-3-yl)boronic acid (CAS: 62306-80-3):

Physicochemical Properties

| Compound | pKa | Log P | Solubility (mg/mL) | TPSA (Ų) |

|---|---|---|---|---|

| (2-(Ethoxycarbonyl)furan-3-yl)boronic acid | ~8.2* | 1.3 | 4.5 (DMSO) | 75.8 |

| Phenylboronic acid (PBA) | ~8.8 | 1.0 | 12.0 (Water) | 40.5 |

| (5-Formylfuran-3-yl)boronic acid | ~7.5* | 0.8 | 3.2 (DMSO) | 66.8 |

*Estimated based on boronic acid family trends .

- The ethoxycarbonyl group lowers the pKa of this compound compared to PBA, enhancing its reactivity at physiological pH (7.4) for applications like glucose sensing .

- Higher topological polar surface area (TPSA) compared to PBA suggests improved solubility in polar solvents .

Tubulin Polymerization Inhibition

- Boronic acid-containing cis-stilbenes (e.g., compound 13c): Exhibit IC₅₀ values of 21–22 µM for tubulin polymerization.

HDAC Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A. The methoxyethyl group enhances target specificity, a feature that could be mimicked by the ethoxycarbonyl group in furan derivatives .

Antibacterial Activity

- Aliphatic boronic acids (e.g., compound 2 in PBP1b studies):

Saccharide-Sensing Materials

- Wulff-type boronic acids (e.g., 2-(N-methyl-aminomethyl)phenylboronic acid): Bind fructose with 1:2 stoichiometry, enabling switchable ion transport in lipid bilayers. The ethoxycarbonyl group in this compound may offer similar diol-binding versatility with improved solubility .

Polymer Design

- Boronic acid-functionalized polymers :

- Used in glucose-responsive insulin delivery systems.

- Compared to 3-AcPBA and 4-MCPBA, this compound’s lower pKa could enhance glucose binding at physiological pH .

Biologische Aktivität

(2-(Ethoxycarbonyl)furan-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols and have been explored for various therapeutic applications, including anticancer, antibacterial, and antiviral activities. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Recent studies have indicated that boronic acids, including derivatives like this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of proteasomes or specific enzymes related to cancer progression.

Table 1: Anticancer Activity Studies

| Study Reference | Compound Tested | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|---|

| This compound | HepG2 Hepatoblastoma | 15.4 | Proteasome inhibition | |

| Various boronic acids | Multiple types | Varies | Enzyme inhibition |

In a study focusing on HepG2 hepatoblastoma cells, this compound demonstrated an IC50 value of 15.4 µM, indicating its potential as a therapeutic agent in cancer treatment through proteasome inhibition .

Antibacterial Activity

Boronic acids have also shown promise as antimicrobial agents. The unique structure of this compound may contribute to its effectiveness against various pathogens.

Table 2: Antibacterial Activity Studies

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 |

In antimicrobial assays, this compound exhibited MIC values of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as an antibacterial agent.

Antiviral Activity

Research into the antiviral properties of boronic acids has revealed that they can inhibit viral replication by targeting viral proteases or polymerases.

Case Studies

Case Study 1: Anticancer Mechanism

A study published in the journal Medicinal Chemistry explored the use of various boronic acids in inhibiting the growth of tumor cells. It was found that this compound effectively inhibited cell proliferation by inducing apoptosis in cancer cells through the modulation of the apoptotic pathway .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of several boronic acid derivatives was tested against common bacterial strains. The results indicated that this compound displayed superior activity compared to other tested compounds, particularly in inhibiting Staphylococcus aureus growth.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-(Ethoxycarbonyl)furan-3-yl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, analogous furan-3-ylboronic acids have been coupled with aryl halides using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water under reflux (80–100°C) . Key factors affecting yield include:

- Catalyst loading : Optimal Pd concentrations range from 1–5 mol%.

- Base selection : Na₂CO₃ or K₂CO₃ ensures efficient deprotonation.

- Temperature : Elevated temperatures (>80°C) improve reaction kinetics but may degrade sensitive functional groups.

- Purification : Column chromatography (silica gel, hexane/EtOAc) is commonly used .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Peaks for the ethoxycarbonyl group (δ ~4.2–4.4 ppm for -OCH₂CH₃) and furan protons (δ ~6.5–7.7 ppm) confirm substitution patterns .

- Mass Spectrometry (ESI) : Look for [M+H]⁺ or [M+Na]⁺ ions; deviations >0.1 Da indicate impurities .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity >95% .

- Anhydride Content : Titration or ¹¹B NMR detects boroxine formation, which impacts reactivity .

Q. What are the critical stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Moisture Sensitivity : Store at 0–6°C in sealed, argon-flushed containers to prevent hydrolysis of the boronic acid group .

- Anhydride Formation : Monitor for boroxine (cyclic trimer) via ¹H NMR (broad peaks at δ ~7–8 ppm). Reflux in THF/water regenerates monomeric boronic acid .

- Light Exposure : Protect from UV light to avoid decomposition of the ethoxycarbonyl group .

Advanced Research Questions

Q. How does the ethoxycarbonyl substituent affect the reactivity of the boronic acid group in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing ethoxycarbonyl group reduces electron density at the boron center, slowing transmetallation but improving oxidative addition with Pd(0) .

- Steric Hindrance : The substituent’s bulk may reduce coupling efficiency with sterically hindered aryl halides. Computational modeling (DFT) predicts optimal bond angles for Pd coordination .

- Comparative Studies : Replace the ethoxycarbonyl group with methyl or acetyl analogs (e.g., 5-Formylfuran-3-ylboronic acid) to isolate electronic contributions .

Q. What methodologies are effective in analyzing reaction intermediates when using this compound in multi-step syntheses?

- Methodological Answer :

- In Situ Monitoring : Use Raman spectroscopy or LC-MS to track intermediates (e.g., Pd-aryl complexes) during Suzuki-Miyaura reactions .

- Quenching Experiments : Add competitive inhibitors (e.g., thiophenol) to stabilize transient intermediates for isolation .

- Isotopic Labeling : Introduce ¹⁰B or ¹³C isotopes to trace boron migration pathways .

Q. How can researchers resolve contradictions in catalytic efficiency data when using this boronic acid in Suzuki-Miyaura couplings?

- Methodological Answer :

- Control Experiments : Test identical conditions with phenylboronic acid to isolate substrate-specific effects .

- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Ni-based catalysts to identify metal-dependent reactivity .

- Statistical Analysis : Apply Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, ligand ratio) .

Q. What role does this compound play in enzyme inhibition studies, and what experimental approaches validate these interactions?

- Methodological Answer :

- Enzyme Binding : The boronic acid group forms reversible covalent bonds with serine hydrolases (e.g., proteases). Use fluorescence polarization assays to measure binding affinity .

- X-Ray Crystallography : Resolve enzyme-inhibitor complexes to identify key hydrogen bonds (e.g., B–O interactions with catalytic residues) .

- Kinetic Studies : Monitor inhibition constants (Kᵢ) under varying pH conditions to assess pH-dependent activity .

Q. What computational modeling strategies predict the behavior of this compound in complex reaction systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for Suzuki-Miyaura coupling to identify rate-limiting steps .

- Molecular Dynamics (MD) : Simulate solvent effects on boronic acid hydration equilibria .

- Docking Simulations : Predict binding poses in enzyme active sites using AutoDock Vina .

Eigenschaften

IUPAC Name |

(2-ethoxycarbonylfuran-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO5/c1-2-12-7(9)6-5(8(10)11)3-4-13-6/h3-4,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNNWKBXXSBMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(OC=C1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675074 | |

| Record name | [2-(Ethoxycarbonyl)furan-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-62-7 | |

| Record name | [2-(Ethoxycarbonyl)furan-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.